REACTION_SMILES
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[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[Cl:16][CH:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[CH3:23].[Cl:6][c:7]1[c:8]([N+:13](=[O:14])[O-:15])[cH:9][cH:10][cH:11][cH:12]1.[ClH:24].[O:1]=[CH:2][N:3]([CH3:4])[CH3:5]>>[Cl:6][c:7]1[c:8]([N+:13](=[O:14])[O-:15])[cH:9][cH:10][c:11]([CH:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[CH3:23])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)c1ccc([N+](=O)[O-])c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |